![molecular formula C13H10F2O B6373265 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261997-42-5](/img/structure/B6373265.png)
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%
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Overview
Description
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% (3F4MPP) is a synthetic compound that is used in a variety of scientific research applications. It is a fluorinated aromatic compound with a molecular weight of 218.18 g/mol and a melting point of 80-82°C. 3F4MPP is a colorless solid that is insoluble in water and has a boiling point of 238°C. 3F4MPP has a wide range of applications in organic synthesis, drug discovery and development, and biochemistry.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of organic compounds. It is also used in drug discovery and development as a starting material for the synthesis of pharmaceuticals and other drugs. In biochemistry, 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is used as a fluorescent dye for the detection of proteins, DNA, and other biomolecules.
Mechanism of Action
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is a synthetic compound that does not have any known biological activity. However, its mechanism of action is of interest to researchers due to its potential applications in drug discovery and development. 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is believed to interact with a variety of proteins, including enzymes and receptors, and to affect their activity.
Biochemical and Physiological Effects
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is a synthetic compound that does not have any known biochemical or physiological effects. However, its potential applications in drug discovery and development may lead to the discovery of new drugs that could have biochemical and physiological effects on the human body.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is readily available. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is insoluble in water and has a low solubility in organic solvents, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% in drug discovery and development are an area of active research. Potential future directions include the development of new synthetic methods for the synthesis of 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%, the development of new drugs based on 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%, and the exploration of its potential applications in biochemistry. Additionally, further research is needed to better understand the mechanism of action of 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% and its potential effects on the human body.
Synthesis Methods
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Grignard reaction. The Williamson ether synthesis is a method of forming ethers from alcohols and alkyl halides. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to form an alkene. The Grignard reaction is a reaction between an organomagnesium halide and an organic halide to form an alcohol.
properties
IUPAC Name |
3-fluoro-4-(3-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-12(8)14)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUUEFWIVZNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684174 |
Source
|
Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-42-5 |
Source
|
Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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